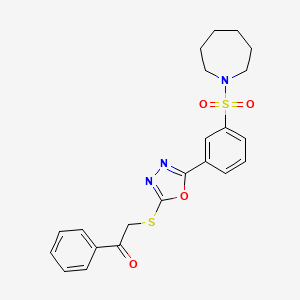

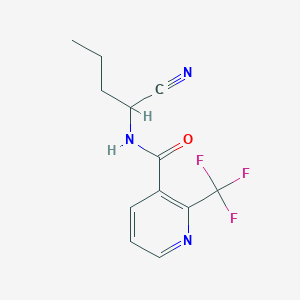

![molecular formula C15H14O3 B2805950 2-[(4-Methoxybenzyl)oxy]benzaldehyde CAS No. 209120-28-5](/img/structure/B2805950.png)

2-[(4-Methoxybenzyl)oxy]benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4-Methoxybenzyl)oxy]benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzaldehyde derivative that has a methoxy group attached to the benzene ring. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

科学的研究の応用

Oxidation Reactions and Synthesis

- The compound is used in oxidation reactions, as seen in a study where methoxy substituted benzyl derivatives, including 4-methoxybenzyl derivatives, undergo oxidation forming benzaldehydes and other products (Lai, Lepage, & Lee, 2002).

- It's also employed in the synthesis of anticancer compounds. A study showed that 2-[(4-methoxybenzyl)oxy]benzaldehyde and similar derivatives were tested for anticancer activity, demonstrating significant potential at certain concentrations (Lin et al., 2005).

Photocatalytic Applications

- The compound is involved in photocatalytic oxidation processes. For instance, 4-methoxybenzyl alcohol, a related compound, was used in a study to demonstrate photocatalytic oxidation into corresponding aldehydes (Higashimoto et al., 2009).

Enzyme-Catalyzed Reactions

- 2-[(4-Methoxybenzyl)oxy]benzaldehyde can be used in enzyme-catalyzed asymmetric C–C-bond formation, as seen in a study involving benzaldehyde lyase (Kühl et al., 2007).

Spectroscopic Studies

- The compound has been a subject of spectroscopic studies, such as one that involved its synthesis and characterization using various spectroscopic techniques (Özay et al., 2013).

Photocatalytic Aerobic Oxidation

- It is used in studies exploring photocatalytic aerobic oxidation reactions, like the selective oxidation of benzyl alcohol derivatives (Marotta et al., 2013).

Antiplasmodial Activity

- There are studies on derivatives of 4-methoxybenzaldehyde for antiplasmodial activity testing, showing its potential in medical applications (Hadanu et al., 2010).

Oxime-Based Derivatives

- The compound is also important in developing oxime-based derivatives targeting specific enzymes, highlighting its role in pharmaceutical research (Ciccone et al., 2022).

Photocatalytic Oxidation Efficiency

- Studies have used related benzyl compounds to enhance photocatalytic oxidation efficiency, demonstrating its relevance in chemical processes (Cibulka, Vasold, & König, 2004).

Molecular Docking Investigations

- 4-methoxybenzaldehyde, a similar compound, has been studied for its molecular docking behaviors and electronic properties, useful in pharmaceutical research (Ghalla, Issaoui, Bardak, & Atac, 2018).

NHC-Catalyzed Reactions

- The compound is significant in studying mechanisms and stereoselectivity of NHC-catalyzed reactions involving benzaldehyde, providing insights into organic synthesis (Li, Zhang, & Li, 2020).

特性

IUPAC Name |

2-[(4-methoxyphenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-8-6-12(7-9-14)11-18-15-5-3-2-4-13(15)10-16/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPFNXXYWZBQBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC=CC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

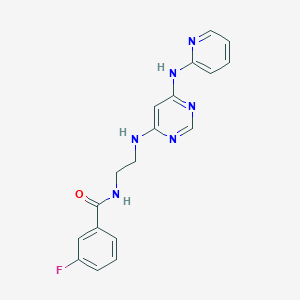

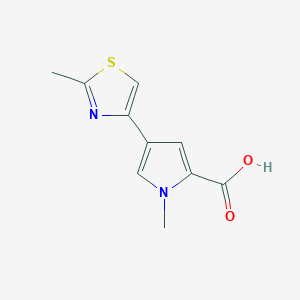

![methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2805869.png)

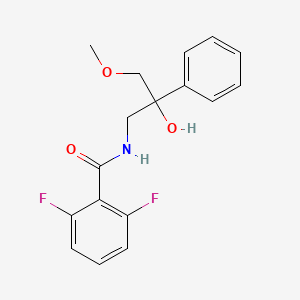

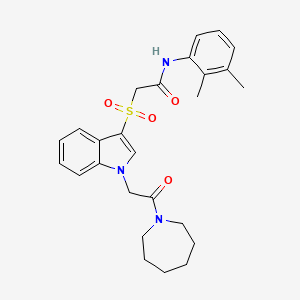

![Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate](/img/structure/B2805872.png)

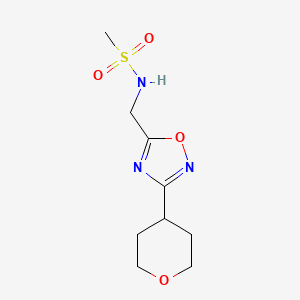

![4-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2805876.png)

![1-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2805886.png)

![6-Oxaspiro[3.4]octan-5-one](/img/structure/B2805890.png)